

# Application Notes and Protocols for STRIDE Assay with LP-184 Treatment

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Compound of Interest		
Compound Name:	Antitumor agent-184	
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## Introduction

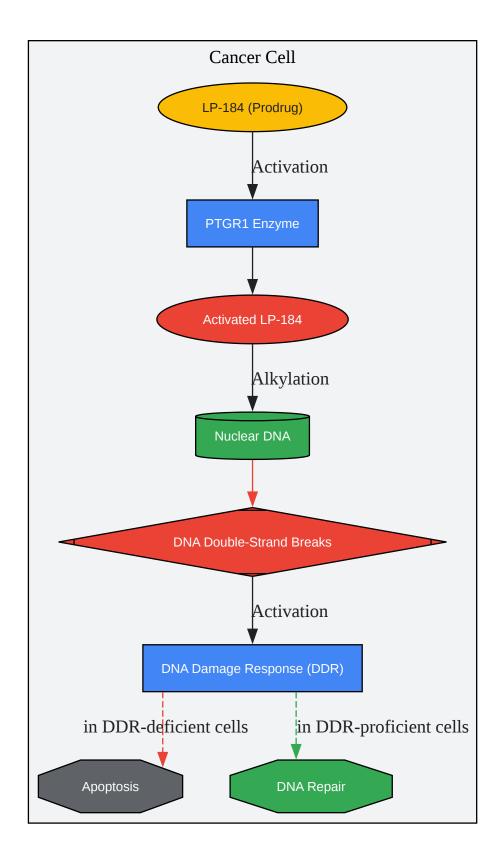
LP-184 is a next-generation acylfulvene, a class of anti-cancer agents that work by damaging the DNA of tumor cells.[1][2][3][4] It is a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often found in high levels in various solid tumors.[2][3][4][5] Once activated, LP-184 binds to DNA, causing interstrand cross-links and double-strand breaks (DSBs), which are highly lethal to cancer cells, especially those with deficiencies in their DNA Damage Repair (DDR) pathways.[1][2][3][4] This targeted approach allows for selective killing of cancer cells while sparing normal tissues.[1][3] The Sensing of Transcription-Associated Recombination-Inducing DNA Breaks (STRIDE) assay is a highly sensitive, fluorescence-based method for the direct in situ detection and quantification of DNA breaks.[6] [7][8] The dSTRIDE variant specifically detects double-strand breaks.[6][9] This document provides a detailed protocol for utilizing the dSTRIDE assay to measure the DNA-damaging effects of LP-184 treatment in cancer cells.

## LP-184 Signaling Pathway and Mechanism of Action

LP-184's mechanism of action begins with its enzymatic activation within cancer cells, leading to the formation of a reactive metabolite that induces DNA lesions. This triggers the cell's DNA Damage Response (DDR) pathways. In cells with compromised DDR, such as those with mutations in BRCA1/2 or ATM, the damage cannot be effectively repaired, leading to apoptosis.



The dSTRIDE assay directly visualizes the DNA double-strand breaks, a key event in the cytotoxic action of LP-184.





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Caption: LP-184 mechanism of action leading to DNA damage.

## **Quantitative Data Summary**

The following table summarizes the quantitative results from a study utilizing the dSTRIDE assay to measure the induction of DNA double-strand breaks (DSBs) by LP-184 in human colon cancer DLD1 isogenic cell lines.

Cell Line	Treatment	Treatment Duration	Fold Increase in DSBs (vs. Vehicle Control)	Reference
DLD1-WT	400 nmol/L LP- 184	24 hours	1.44	[10][11]
DLD1-BRCA2 KO	400 nmol/L LP- 184	24 hours	2.46	[10][11]

# Experimental Protocols Cell Culture and LP-184 Treatment

- Cell Seeding: Seed human colon cancer DLD1 wild-type (WT) and DLD1-BRCA2 knockout (KO) cells on coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
- Cell Culture: Culture cells at 37°C in a humidified atmosphere with 5% CO2 in DMEM media supplemented with 10% FBS and antibiotics (penicillin and streptomycin).[11]
- LP-184 Treatment: The following day, treat the cells with 400 nmol/L LP-184 or a vehicle control (0.1% DMSO) for 24 hours.[10]

## dSTRIDE Assay Protocol

This protocol is adapted from the general principles of the STRIDE technology.[8][9][12]



#### Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- dSTRIDE Labeling Mix (containing terminal deoxynucleotidyl transferase and nucleotide analogs)
- dSTRIDE Primary Antibody Mix (pair of primary antibodies recognizing the labeled DNA ends)
- dSTRIDE Secondary Antibody Mix (fluorescently labeled secondary antibodies)
- Signal Amplification Solution (if required by the specific STRIDE kit)
- DAPI stain
- Mounting Medium

#### Procedure:

- Fixation: After LP-184 treatment, wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with Wash Buffer and then permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
- Labeling of DNA Breaks: Wash the cells three times with Wash Buffer. Add the dSTRIDE
   Labeling Mix to each coverslip and incubate in a humidified chamber for 1 hour at 37°C. This
   step enzymatically adds nucleotide analogs to the ends of the double-strand DNA breaks.[9]

   [12]



- Primary Antibody Incubation: Wash the cells three times with Wash Buffer. Add the dSTRIDE
  Primary Antibody Mix and incubate in a humidified chamber for 1 hour at room temperature.
  These antibodies will recognize and bind to the incorporated nucleotide analogs.[9][12]
- Secondary Antibody Incubation: Wash the cells three times with Wash Buffer. Add the dSTRIDE Secondary Antibody Mix and incubate in a humidified chamber for 1 hour at room temperature in the dark.
- Signal Amplification (Optional): If using a kit with an amplification step, wash the cells three times with Wash Buffer and follow the manufacturer's instructions for the signal amplification reaction.[12]
- Nuclear Staining: Wash the cells three times with Wash Buffer. Stain the nuclei with DAPI for 5 minutes at room temperature in the dark.
- Mounting: Wash the cells three times with Wash Buffer and mount the coverslips onto microscope slides using a suitable mounting medium.

## **Imaging and Data Analysis**

- Image Acquisition: Acquire images using a fluorescence microscope. Capture images of the dSTRIDE signal (e.g., yellow foci) and the DAPI-stained nuclei (blue).[10]
- Quantification: Use an automated image analysis software to quantify the number of dSTRIDE foci per nucleus. An algorithmic approach should be used for objective quantification.[10]
- Data Analysis: Calculate the average number of dSTRIDE foci per nucleus for each treatment condition. Determine the fold increase in DSBs in LP-184-treated cells compared to the vehicle-treated control cells.

# **Experimental Workflow**

The following diagram illustrates the key steps in the experimental workflow for assessing LP-184 induced DNA damage using the dSTRIDE assay.





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Caption: Workflow for dSTRIDE assay with LP-184 treatment.

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